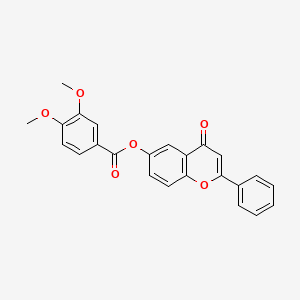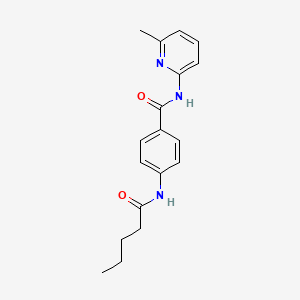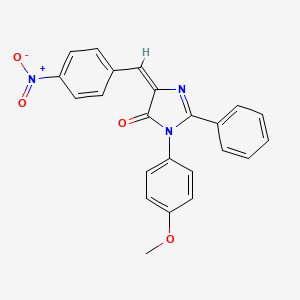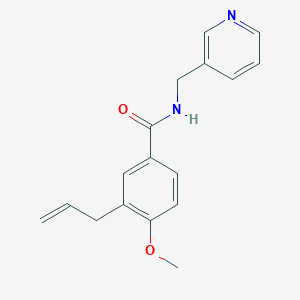![molecular formula C14H19N3O B4718475 1-[(2-methylcyclopropyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4718475.png)
1-[(2-methylcyclopropyl)carbonyl]-4-(2-pyridinyl)piperazine
Descripción general
Descripción
1-[(2-methylcyclopropyl)carbonyl]-4-(2-pyridinyl)piperazine, also known as MK-0249, is a chemical compound that has gained attention for its potential applications in scientific research. This molecule belongs to the class of piperazine derivatives and has been shown to exhibit interesting pharmacological properties. In
Mecanismo De Acción
The mechanism of action of 1-[(2-methylcyclopropyl)carbonyl]-4-(2-pyridinyl)piperazine is not fully understood. However, it is believed to act as a partial agonist or antagonist at various receptors, depending on the context and concentration. For example, at low concentrations, it has been shown to act as a partial agonist at 5-HT1A receptors, while at higher concentrations, it acts as an antagonist at this receptor. Similarly, it has been found to act as an antagonist at D2 receptors, but with a lower affinity than typical antipsychotic drugs.
Biochemical and physiological effects:
1-[(2-methylcyclopropyl)carbonyl]-4-(2-pyridinyl)piperazine has been shown to have several biochemical and physiological effects. For example, it has been found to increase the release of dopamine and norepinephrine in certain brain regions, such as the prefrontal cortex and striatum. It has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. These effects suggest that 1-[(2-methylcyclopropyl)carbonyl]-4-(2-pyridinyl)piperazine could have potential applications in the treatment of mood disorders, such as depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[(2-methylcyclopropyl)carbonyl]-4-(2-pyridinyl)piperazine is its selectivity for certain receptors, which could make it a useful tool for studying the function of these receptors in vitro and in vivo. However, its partial agonist/antagonist properties and low affinity for some receptors could also limit its usefulness for certain experiments. Additionally, the moderate yield and purity of the synthesis method could make large-scale production of this compound challenging.
Direcciones Futuras
There are several future directions for research on 1-[(2-methylcyclopropyl)carbonyl]-4-(2-pyridinyl)piperazine. One direction is to explore its potential as a treatment for mood disorders, such as depression and anxiety. Another direction is to investigate its effects on other neurotransmitter systems and receptors, such as the glutamate system and GABA receptors. Additionally, further studies could be conducted to optimize the synthesis method for improved yield and purity, as well as to develop new derivatives with improved pharmacological properties. Overall, 1-[(2-methylcyclopropyl)carbonyl]-4-(2-pyridinyl)piperazine shows promise as a tool for scientific research and as a potential drug candidate for the treatment of neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
1-[(2-methylcyclopropyl)carbonyl]-4-(2-pyridinyl)piperazine has been investigated for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. This molecule has been shown to modulate the activity of several neurotransmitter systems, such as dopamine, serotonin, and norepinephrine. It has also been found to interact with several receptors, including 5-HT1A, 5-HT2A, and D2 receptors. These properties make 1-[(2-methylcyclopropyl)carbonyl]-4-(2-pyridinyl)piperazine a promising candidate for the development of novel drugs for the treatment of psychiatric and neurological disorders.
Propiedades
IUPAC Name |
(2-methylcyclopropyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-11-10-12(11)14(18)17-8-6-16(7-9-17)13-4-2-3-5-15-13/h2-5,11-12H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNYCGWHOZEYEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-{[2-cyano-3-(4-pyridinyl)acryloyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4718416.png)

![3-{4-[(isopropylamino)sulfonyl]phenyl}-N-(2-methoxyphenyl)propanamide](/img/structure/B4718424.png)
![N-[2-(acetylamino)-5-methoxyphenyl]-2-(1H-benzimidazol-1-yl)acetamide](/img/structure/B4718430.png)
![2-bromo-N-{2-[(2-cyanobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B4718440.png)
![3-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B4718455.png)

![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,6-diethylphenyl)acetamide](/img/structure/B4718464.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4718472.png)



![N-(3-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4718497.png)